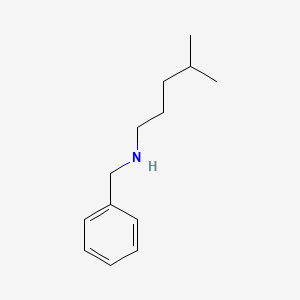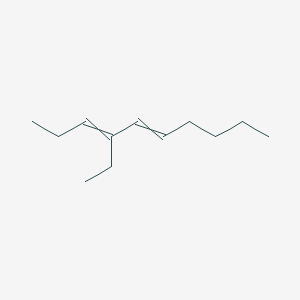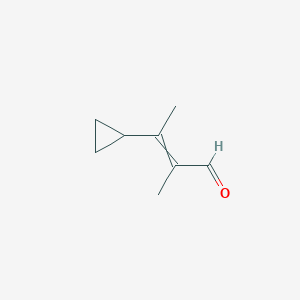
3-Cyclopropyl-2-methylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-methylbut-2-enal is an organic compound characterized by a cyclopropyl group attached to a butenal structure. This compound is part of the aldehyde family, which is known for its reactivity and versatility in organic synthesis. The presence of both a cyclopropyl group and an unsaturated aldehyde moiety makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylbut-2-enal typically involves the formation of the cyclopropyl group followed by the introduction of the aldehyde functionality. One common method is the cyclopropanation of an appropriate alkene precursor using reagents like diazomethane or Simmons-Smith reagent. The resulting cyclopropyl compound is then subjected to oxidation or other functional group transformations to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by controlled oxidation processes. The choice of reagents and conditions is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-methylbut-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic catalysts
Major Products Formed:
Oxidation: 3-Cyclopropyl-2-methylbutanoic acid
Reduction: 3-Cyclopropyl-2-methylbut-2-enol
Substitution: Various substituted cyclopropyl derivatives
Scientific Research Applications
3-Cyclopropyl-2-methylbut-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-methylbut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also interact with hydrophobic pockets in biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
3-Methylbut-2-enal: Similar structure but lacks the cyclopropyl group.
Cyclopropylacetaldehyde: Contains a cyclopropyl group but has a different aldehyde structure.
2-Methyl-2-butenal: Similar unsaturated aldehyde but with different substituents.
Uniqueness: 3-Cyclopropyl-2-methylbut-2-enal is unique due to the presence of both a cyclopropyl group and an unsaturated aldehyde moiety. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
60788-22-9 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-cyclopropyl-2-methylbut-2-enal |
InChI |
InChI=1S/C8H12O/c1-6(5-9)7(2)8-3-4-8/h5,8H,3-4H2,1-2H3 |
InChI Key |
BQGRTPMHZOKLOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C1CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
![10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14615921.png)
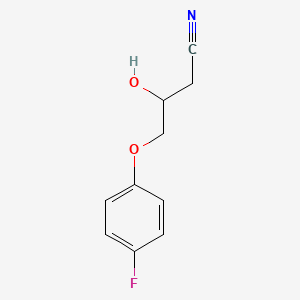
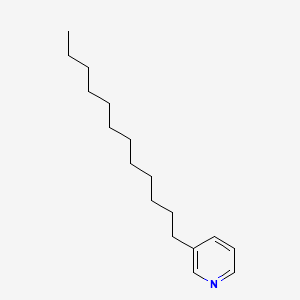
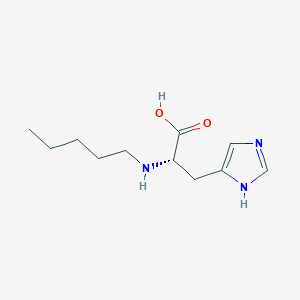
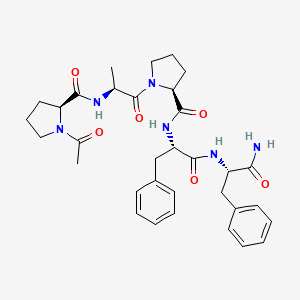
![2,3,8,9-Tetraphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14615945.png)
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
